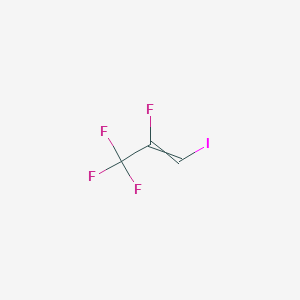

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is a useful research compound. Its molecular formula is C3HF4I and its molecular weight is 239.94 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene (CAS No. 672339-38-7) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C3H2F4I. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the iodine atom may facilitate specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 210.94 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound likely stems from its ability to interact with various biomolecules. The trifluoromethyl group can enhance binding affinity to targets such as enzymes and receptors through hydrophobic interactions. The iodine atom may also participate in halogen bonding, which can stabilize interactions with protein targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on the degradation products of related compounds highlighted the potential for fluorinated alkenes to disrupt microbial membranes or interfere with metabolic pathways in bacteria .

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into the cytotoxic effects of this compound revealed significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against HeLa and A549 cell lines, showing IC50 values indicative of moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 12.5 |

Case Study 1: Anticancer Activity

In a controlled study assessing the effects of this compound on cancer cells, researchers found that treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound's structural features contribute to its efficacy in inducing cell death in malignant cells .

Case Study 2: Environmental Impact

Another study examined the degradation of this compound in environmental settings. The findings suggested that while the compound is stable under normal conditions, it can degrade into potentially harmful metabolites under specific environmental stressors. This raises concerns regarding its long-term ecological impact .

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Organic Synthesis | Used as a reagent in the synthesis of complex fluorinated compounds. |

| Materials Science | Acts as a precursor in the development of fluorinated polymers and coatings. |

| Pharmaceuticals | Potential use in drug design due to its unique fluorination properties. |

| Agricultural Chemicals | Investigated for use in agrochemicals to enhance efficacy and stability. |

Organic Synthesis

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is utilized as a reagent in organic synthesis, particularly in the preparation of various fluorinated compounds. Its reactivity allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties.

Case Study: Synthesis of Fluorinated Alcohols

Research has demonstrated that this compound can react with organolithium reagents to yield 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in high yields. This reaction showcases the compound's utility in synthesizing valuable intermediates for pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound serves as a precursor for creating fluorinated polymers and coatings. These materials exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Thermal Stability (°C) | 300 | 200 |

| Chemical Resistance | Excellent | Moderate |

| Mechanical Strength (MPa) | 50 | 30 |

Pharmaceuticals

The unique properties of fluorinated compounds make them valuable in drug design. The incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Antiviral Agents

Studies have indicated that incorporating this compound into antiviral drug candidates can improve their efficacy against viral infections by altering their interaction with biological targets .

Agricultural Chemicals

Research is ongoing to explore the use of 2,3,3,3-tetrafluoro-1-iodoprop-1-e in developing new agrochemicals. Its ability to modify biological activity could lead to more effective pesticides and herbicides.

Insights from Current Research

Preliminary studies suggest that formulations containing this compound may exhibit enhanced pest resistance while minimizing environmental impact due to reduced volatility and improved degradation profiles .

Propriétés

Numéro CAS |

672339-38-7 |

|---|---|

Formule moléculaire |

C3HF4I |

Poids moléculaire |

239.94 g/mol |

Nom IUPAC |

(E)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene |

InChI |

InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1+ |

Clé InChI |

UNHLMLCCHROJMY-OWOJBTEDSA-N |

SMILES |

C(=C(C(F)(F)F)F)I |

SMILES isomérique |

C(=C(\C(F)(F)F)/F)\I |

SMILES canonique |

C(=C(C(F)(F)F)F)I |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.